molecular formula C9H9NO3S B1362221 6-Methylsulfonyloxindole CAS No. 850429-63-9

6-Methylsulfonyloxindole

Cat. No. B1362221
CAS RN: 850429-63-9
M. Wt: 211.24 g/mol
InChI Key: DEQZMOXYEJGJJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Methylsulfonyloxindole is C9H9NO3S . It has a molecular weight of 211.24 . The SMILES string representation is CS(=O)(=O)c1ccc2CC(=O)Nc2c1 .


Physical And Chemical Properties Analysis

6-Methylsulfonyloxindole is a solid compound . It has a molecular weight of 211.24 . The predicted boiling point is 481.8±45.0 °C , and the predicted density is 1.382±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

  • Methyl Methanesulfonate and Lipid Alterations : Methyl methanesulfonate (MMS), a related compound to 6-Methylsulfonyloxindole, has been studied for its impact on lipid stress at the inner nuclear membrane, separate from its DNA-damaging ability. This highlights the broader cellular impacts of such compounds beyond their genotoxic effects (Ovejero, Soulet, & Moriel-Carretero, 2021).

  • Structural Analysis of Methylsulfonate Compounds : Research on the structure and conformation of methylsulfonate compounds, including 6-methylsulfonate, provides valuable insights into their chemical properties and potential applications in various fields (Irving & Irving, 1987).

  • Effects on Cellular Processes and Epigenetic Landscape : Studies have examined the effects of dimethyl sulfoxide (DMSO), a compound related to 6-Methylsulfonyloxindole, on human cellular processes and the epigenetic landscape. These findings are crucial for understanding the potential implications of using such compounds in biomedical applications (Verheijen et al., 2019).

  • Anti-inflammatory Effects : The anti-inflammatory effects of methylsulfonylmethane, another similar compound, on lipopolysaccharide-induced responses in murine macrophages have been studied. This suggests potential therapeutic applications for inflammation-related conditions (Kim et al., 2009).

  • Biotransformation in Environmental Contexts : The biotransformation of fluorotelomer sulfonates, which are structurally similar to 6-Methylsulfonyloxindole, has been investigated in environmental samples, providing insights into environmental chemistry and pollution control strategies (Yin et al., 2019).

  • Pharmacological Activities of Isothiocyanate Compounds : Research on the pharmacological activities of various isothiocyanate compounds, including those related to 6-Methylsulfonyloxindole, highlights their potential in medical applications, particularly in cancer therapy (Chen, Huang, Tsai, Liao, & Huang, 2014).

  • Sensitization of Tumor Cells to Antitumor Agents : The use of 6-(methylsulfinyl)hexyl isothiocyanate for sensitizing tumor cells to antitumor agents in combination therapies shows promise for enhancing the effectiveness of cancer treatments (Yamaguchi et al., 2013).

Safety and Hazards

6-Methylsulfonyloxindole is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The hazard statements include H319, and the precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

6-methylsulfonyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(12,13)7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZMOXYEJGJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378527
Record name 6-Methylsulfonyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylsulfonyloxindole

CAS RN

850429-63-9
Record name 1,3-Dihydro-6-(methylsulfonyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylsulfonyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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